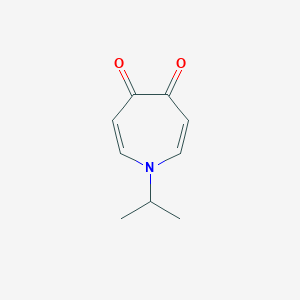
1-Propan-2-ylazepine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propan-2-ylazepine-4,5-dione, also known as levetiracetam, is a pyrrolidine derivative that is used as an anticonvulsant drug. It is a relatively new drug that was first approved by the US Food and Drug Administration in 1999. Since then, it has been widely used in the treatment of epilepsy and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-Propan-2-ylazepine-4,5-dionem is not fully understood. However, it is believed to work by modulating the release of neurotransmitters in the brain. Specifically, it binds to SV2A, which is involved in the release of neurotransmitters, and reduces the release of excitatory neurotransmitters. This reduces the likelihood of seizures.
Effets Biochimiques Et Physiologiques
Levetiracetam has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter that is involved in the development of seizures. It has also been shown to increase the release of GABA, an inhibitory neurotransmitter that reduces the likelihood of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Propan-2-ylazepine-4,5-dionem is that it has a high degree of selectivity for SV2A, which reduces the likelihood of side effects. It is also relatively safe and well-tolerated, with few drug interactions. However, one limitation is that it can be expensive to produce, which may limit its use in research.
Orientations Futures
There are a number of future directions for research on 1-Propan-2-ylazepine-4,5-dionem. One area of interest is its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other anticonvulsant drugs to improve seizure control. Additionally, there is ongoing research into the development of new drugs that target SV2A, which may lead to the development of more effective treatments for epilepsy and other neurological disorders.
Méthodes De Synthèse
The synthesis of 1-Propan-2-ylazepine-4,5-dionem involves the reaction of (S)-alpha-ethyl-2-oxo-pyrrolidineacetamide with isopropyl chloroformate in the presence of a base. The resulting intermediate is then treated with sodium azide to form the desired product. The synthesis method is straightforward and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Levetiracetam has been extensively studied for its anticonvulsant properties. It is believed to work by binding to a specific site on the synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters. This binding reduces the release of excitatory neurotransmitters, which in turn reduces the likelihood of seizures.
Propriétés
Numéro CAS |
162712-49-4 |
|---|---|
Nom du produit |
1-Propan-2-ylazepine-4,5-dione |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-propan-2-ylazepine-4,5-dione |
InChI |
InChI=1S/C9H11NO2/c1-7(2)10-5-3-8(11)9(12)4-6-10/h3-7H,1-2H3 |
Clé InChI |
PKALNGSCMOVLQZ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC(=O)C(=O)C=C1 |
SMILES canonique |
CC(C)N1C=CC(=O)C(=O)C=C1 |
Synonymes |
1H-Azepine-4,5-dione,1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
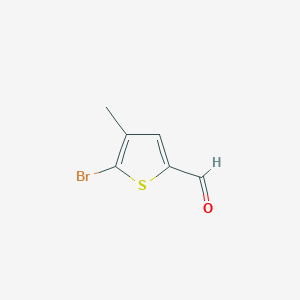
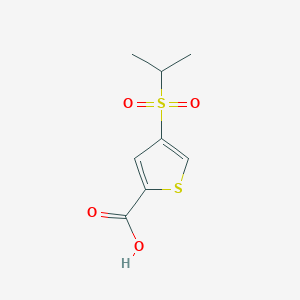
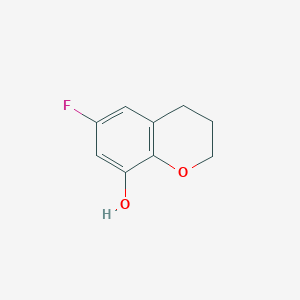
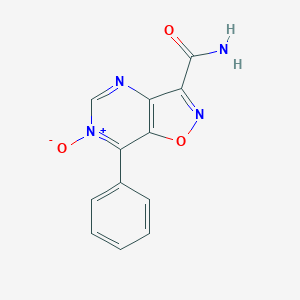
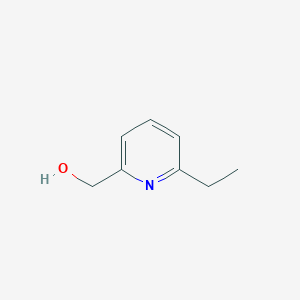
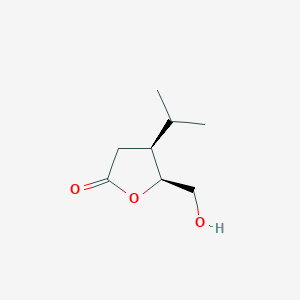
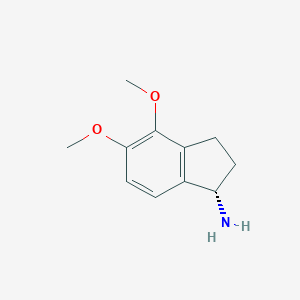
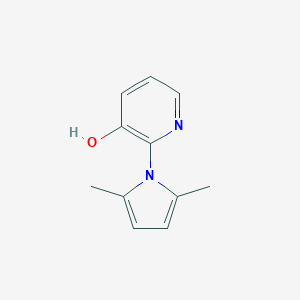
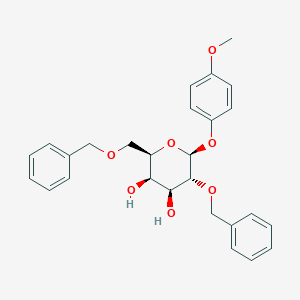
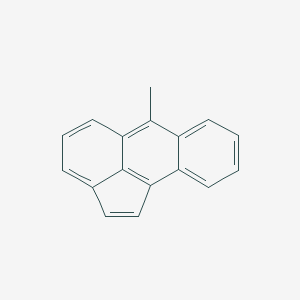
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)
![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)
![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)